2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a methoxybenzyl group, and a methylsulfonylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions.
Introduction of the Methylsulfonylphenyl Group:
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the tetrazole ring with the methoxybenzyl and methylsulfonylphenyl groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
- The unique combination of the methoxybenzyl and methylsulfonylphenyl groups in this compound distinguishes it from other tetrazole derivatives. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-15-7-3-13(4-8-15)11-19-17(24)12-23-21-18(20-22-23)14-5-9-16(10-6-14)28(2,25)26/h3-10H,11-12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXLANOMOOTDLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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